Gly-Arg-Gly-Glu-Ser
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Overview
Description
Gly-Arg-Gly-Glu-Ser is a pentapeptide composed of five amino acids: glycine, arginine, glycine, glutamic acid, and serine. This peptide sequence is known for its biological activity and is often used in scientific research due to its ability to interact with specific receptors and proteins in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gly-Arg-Gly-Glu-Ser typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Gly-Arg-Gly-Glu-Ser can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.
Major Products:
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with broken disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Gly-Arg-Gly-Glu-Ser has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor binding.
Medicine: Explored for its potential therapeutic effects, including wound healing and tissue regeneration.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
Gly-Arg-Gly-Glu-Ser exerts its effects by binding to specific receptors on the cell surface, such as integrins. This binding can activate various signaling pathways, leading to cellular responses like migration, proliferation, and differentiation. The peptide’s interaction with integrins is crucial for its role in processes like wound healing and tissue repair.
Comparison with Similar Compounds
Gly-Arg-Gly-Asp-Ser: Another pentapeptide with similar biological activity but different receptor binding specificity.
Gly-Arg-Gly-Glu-Ala: A variant with alanine instead of serine, affecting its biological properties.
Uniqueness: Gly-Arg-Gly-Glu-Ser is unique due to its specific sequence, which allows it to interact with particular receptors and proteins. This specificity makes it valuable in targeted therapeutic applications and research studies.
Properties
Molecular Formula |
C18H32N8O9 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H32N8O9/c19-6-12(28)24-9(2-1-5-22-18(20)21)15(32)23-7-13(29)25-10(3-4-14(30)31)16(33)26-11(8-27)17(34)35/h9-11,27H,1-8,19H2,(H,23,32)(H,24,28)(H,25,29)(H,26,33)(H,30,31)(H,34,35)(H4,20,21,22)/t9-,10-,11-/m0/s1 |
InChI Key |
PXBRHUDUPKMASY-DCAQKATOSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
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